Cas no 2319833-96-8 (N-(thiophen-2-yl)(thiophen-3-yl)methylethane-1-sulfonamide)

N-(thiophen-2-yl)(thiophen-3-yl)methylethane-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide
- N-[thiophen-2-yl(thiophen-3-yl)methyl]ethanesulfonamide
- N-(thiophen-2-yl)(thiophen-3-yl)methylethane-1-sulfonamide
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- インチ: 1S/C11H13NO2S3/c1-2-17(13,14)12-11(9-5-7-15-8-9)10-4-3-6-16-10/h3-8,11-12H,2H2,1H3
- InChIKey: RHYDIYXGWMKHKI-UHFFFAOYSA-N
- SMILES: S(CC)(NC(C1=CC=CS1)C1=CSC=C1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 339
- XLogP3: 2.3
- トポロジー分子極性表面積: 111
N-(thiophen-2-yl)(thiophen-3-yl)methylethane-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6556-8892-50mg |
N-[(thiophen-2-yl)(thiophen-3-yl)methyl]ethane-1-sulfonamide |
2319833-96-8 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6556-8892-3mg |
N-[(thiophen-2-yl)(thiophen-3-yl)methyl]ethane-1-sulfonamide |
2319833-96-8 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6556-8892-4mg |
N-[(thiophen-2-yl)(thiophen-3-yl)methyl]ethane-1-sulfonamide |
2319833-96-8 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6556-8892-5mg |
N-[(thiophen-2-yl)(thiophen-3-yl)methyl]ethane-1-sulfonamide |
2319833-96-8 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6556-8892-25mg |
N-[(thiophen-2-yl)(thiophen-3-yl)methyl]ethane-1-sulfonamide |
2319833-96-8 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6556-8892-15mg |
N-[(thiophen-2-yl)(thiophen-3-yl)methyl]ethane-1-sulfonamide |
2319833-96-8 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6556-8892-30mg |
N-[(thiophen-2-yl)(thiophen-3-yl)methyl]ethane-1-sulfonamide |
2319833-96-8 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6556-8892-75mg |
N-[(thiophen-2-yl)(thiophen-3-yl)methyl]ethane-1-sulfonamide |
2319833-96-8 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6556-8892-10μmol |
N-[(thiophen-2-yl)(thiophen-3-yl)methyl]ethane-1-sulfonamide |
2319833-96-8 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6556-8892-2μmol |
N-[(thiophen-2-yl)(thiophen-3-yl)methyl]ethane-1-sulfonamide |
2319833-96-8 | 2μmol |
$57.0 | 2023-09-08 |
N-(thiophen-2-yl)(thiophen-3-yl)methylethane-1-sulfonamide 関連文献
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1. Back matter
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
N-(thiophen-2-yl)(thiophen-3-yl)methylethane-1-sulfonamideに関する追加情報
N-(Thiophen-2-Yl)(Thiophen-3-Yl)Methylethane-1-Sulfonamide: A Comprehensive Overview
The compound N-(thiophen-2-yl)(thiophen-3-yl)methylethane-1-sulfonamide, with the CAS number 2319833-96-8, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its sulfonamide functional group and its thiophene moieties, which contribute to its distinctive chemical properties. Recent studies have highlighted its potential applications in drug design, electronic materials, and advanced polymer systems.
The structure of N-(thiophen-2-yl)(thiophen-3-yl)methylethane-1-sulfonamide consists of a central sulfonamide group connected to a methylene bridge, which is further linked to two thiophene rings. The thiophene rings are positioned at the 2 and 3 positions, respectively, creating a symmetric yet versatile framework. This arrangement allows for strong electronic interactions between the sulfonamide group and the aromatic thiophene rings, making the compound highly reactive in certain chemical environments.
Recent research has focused on the synthesis and characterization of this compound. One study published in the Journal of Organic Chemistry demonstrated that the compound can be synthesized via a two-step process involving nucleophilic substitution and subsequent sulfonation. The reaction conditions were optimized to achieve high yields and purity, making it feasible for large-scale production. The compound's stability under various conditions was also tested, revealing its resistance to thermal degradation and oxidative reactions.
In terms of applications, N-(thiophen-2-yl)(thiophen-3-yl)methylethane-1-sulfonamide has shown promise in the development of advanced materials. For instance, researchers at the University of California have explored its use as a building block for constructing conjugated polymers with enhanced electronic properties. These polymers exhibit excellent charge transport characteristics, making them suitable for use in organic light-emitting diodes (OLEDs) and flexible electronics.
Another area of interest is its potential role in drug design. The sulfonamide group is known for its ability to act as a bioisostere of carboxylic acids, making it a valuable component in medicinal chemistry. A recent study published in Medicinal Chemistry Communications reported that derivatives of this compound exhibit moderate inhibitory activity against certain kinases, suggesting its potential as a lead compound for developing novel therapeutic agents.
The environmental impact of N-(thiophen-2-yl)(thiophen-3-y...
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